Octadecyl 2,2,2-trifluoroacetate

Descripción general

Descripción

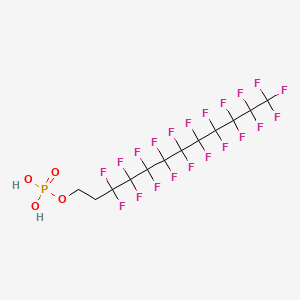

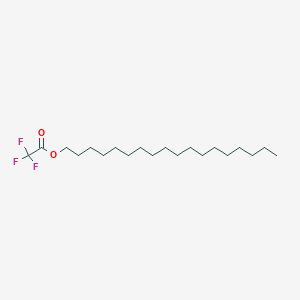

Octadecyl 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C20H37F3O2 . It is also known by other names such as 1-Octadecanol, trifluoroacetate; Trifluoroacetic acid, n-octadecyl ester; Acetic acid, trifluoro-, octadecyl ester; Trifluoroacetic acid, octadecyl ester .

Synthesis Analysis

This compound is synthesized by reacting 1-octadecanol with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación

Generation and Capture of Trifluoromethanethiol

Octadecyl 2,2,2-trifluoroacetate derivatives, such as O-Octadecyl-S-trifluorothiolcarbonate, serve as reagents in the synthesis of trifluoromethyl sulfides. These compounds are generated through reactions with gramines or α-bromoketones and -esters, offering a metal-free, high-yield method for producing trifluoromethyl sulfides in organic synthesis (Li & Zard, 2013).

Liquid Chromatography Applications

In the field of liquid chromatography, this compound and its perfluoroalkanoic acid derivatives are utilized as lipophilic ion-pairing reagents. These compounds enhance the retention and selectivity of peptides, including the gastrointestinal 27-peptide hormone secretin, during reversed-phase liquid chromatography, enabling direct observation of peptide rearrangements (Schaaper, Voskamp, & Olieman, 1980). Furthermore, perfluorinated stationary phases in liquid chromatography exhibit unique selectivity characteristics, influenced by specific fluorine-fluorine interactions, which can be advantageous for analyzing fluorinated solutes and other specific compound classes (Billiet, Schoenmakers, & Galan, 1981).

Nanomaterial Synthesis

The thermal decomposition of lanthanide trifluoroacetate precursors in the presence of oleic acid and octadecene leads to the synthesis of highly luminescent, upconverting lanthanide-doped nanocrystals. These nanocrystals, doped with elements such as Er3+, Yb3+, and Tm3+, Yb3+, are colloidally stable in nonpolar organic solvents and demonstrate significant luminescence under specific laser excitation (Boyer, Vetrone, Cuccia, & Capobianco, 2006).

Environmental Analysis

Octadecyl-functionalized magnetite nanoparticles, synthesized and modified with chitosan, utilize the hydrophobic interactions facilitated by octadecyl groups for the extraction of trace pollutants, such as perfluorinated compounds (PFCs), from environmental water samples. This approach highlights the importance of this compound derivatives in environmental monitoring and pollutant extraction technologies (Zhang, Niu, Pan, Shi, & Cai, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

octadecyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37F3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19(24)20(21,22)23/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVKTRPQHJKFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335044 | |

| Record name | Octadecyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79392-43-1 | |

| Record name | Octadecyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.